2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione
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Overview
Description
2-Ethenyl-5,7-diazaspiro[34]octane-6,8-dione is a chemical compound with the molecular formula C8H10N2O2 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a dicarbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced spiro compounds.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro-oxides, while reduction could produce spiro-amines.
Scientific Research Applications
2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5,7-diazaspiro[3.4]octane-6,8-dione
- 2-ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione
- 2-amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride
Uniqueness
2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione is unique due to its ethenyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar spiro compounds.
Properties
CAS No. |
906456-02-8 |
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Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione |
InChI |
InChI=1S/C8H10N2O2/c1-2-5-3-8(4-5)6(11)9-7(12)10-8/h2,5H,1,3-4H2,(H2,9,10,11,12) |
InChI Key |
XQSYZOQXIBUFKU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC2(C1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
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